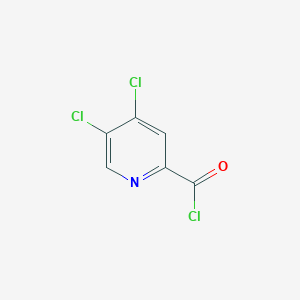
4,5-Dichloropicolinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloropicolinoyl chloride is an organic compound that belongs to the class of chlorinated pyridines. It is a derivative of picolinic acid, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropicolinoyl chloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 3,6-dichloropicolinoyl chloride with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired chlorination.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloropicolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of picolinic acid derivatives.
Condensation Reactions: It can react with amines and other nucleophiles to form amides and other derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent.
Amines: For the formation of amides through condensation reactions.
Major Products Formed
Amides: Formed through the reaction with amines.
Picolinic Acid Derivatives: Formed through hydrolysis.
Applications De Recherche Scientifique
4,5-Dichloropicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dichloropicolinoyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropicolinoyl Chloride: Another chlorinated derivative of picolinic acid.
4,5-Dichloro-1,2,3-dithiazolium Chloride: A related compound with similar reactivity.
Uniqueness
4,5-Dichloropicolinoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other chlorinated pyridines. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C6H2Cl3NO |
|---|---|
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
4,5-dichloropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H |
Clé InChI |
RODRKOMNKILSHH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


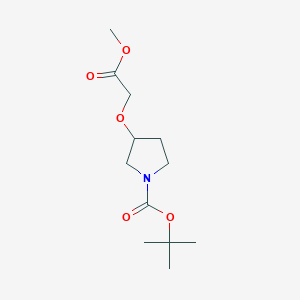

![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
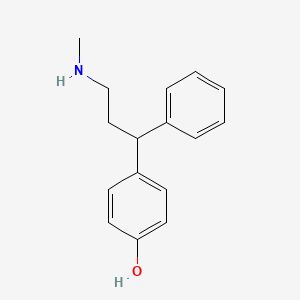

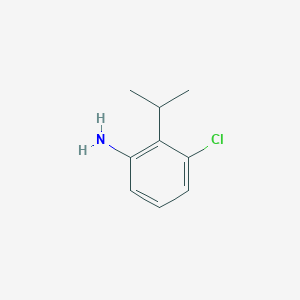
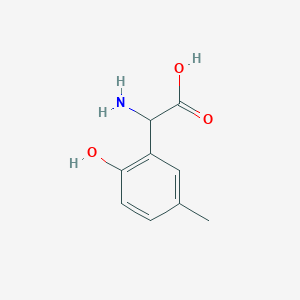
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)

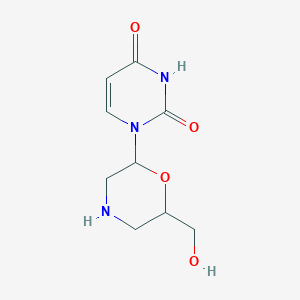
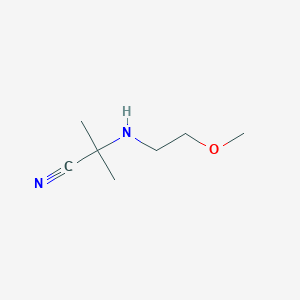
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
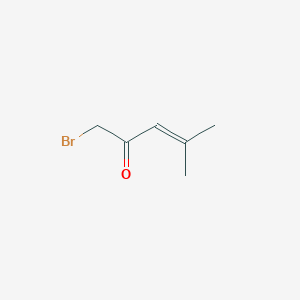
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
